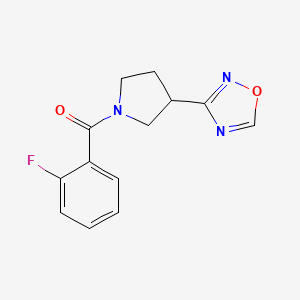

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C13H12FN3O2 and its molecular weight is 261.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives, including the 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, have been identified as key structural elements in the development of a wide range of therapeutic agents due to their effective binding with different enzymes and receptors in biological systems. These compounds exhibit a broad spectrum of bioactivities, making them significant in medicinal chemistry for the treatment of various diseases. The unique structural features of oxadiazole rings facilitate numerous weak interactions, thereby enhancing their pharmacological efficacy. The research focuses on the design and development of oxadiazole-based compounds with high therapeutic potency for diseases such as cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histamine reactions, parasitic infections, obesity, viral infections, and more. This comprehensive approach aims at the discovery of new, more active, and less toxic medicinal agents based on oxadiazole derivatives (Verma et al., 2019).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives are known for their extensive range of biological activities, which can be further modified to synthesize more effective and potent drugs. These derivatives display pharmacological activities including anti-diabetic, anti-viral, anti-microbial, anti-cancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive effects. The review highlights the therapeutic and biochemical properties of these compounds, which depend upon their substitution pattern, providing a pathway for the synthesis of novel therapeutic agents with varied pharmacological activities (Jalhan et al., 2017).

Synthetic Strategies and Pharmacology of Oxadiazole Derivatives

The synthesis and pharmacological study of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have garnered significant attention due to their favorable physical, chemical, and pharmacokinetic properties. These derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent research has focused on compounds containing oxadiazole rings published in the last few years, aiming to provide useful information to scientists in fields of organic synthesis, medicinal chemistry, and pharmacology. This effort contributes to the rational design of new drugs based on oxadiazole derivatives (Wang et al., 2022).

Oxadiazoles as Metal-Ion Sensors

Oxadiazole scaffolds, particularly 1,3,4-oxadiazole derivatives, have found applications beyond pharmacology, including in polymers, materials science, organic electronics, and as chemosensors for metal ions. The review discusses synthetic strategies for these derivatives and their role in the development of fluorescent frameworks for potential chemosensor applications. These molecules, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites, emerge as prominent choices for metal-ion sensors. This versatility underscores the broad applicability of oxadiazole derivatives in diverse scientific fields (Sharma et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This selective activation is crucial as it avoids the lack of selectivity issue associated with bile acid derivatives .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on GPBAR1. By selectively activating this receptor, it can influence a range of metabolic processes, potentially offering therapeutic benefits for conditions like type 2 diabetes and obesity .

Properties

IUPAC Name |

(2-fluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-11-4-2-1-3-10(11)13(18)17-6-5-9(7-17)12-15-8-19-16-12/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESWJHQGOLPFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)

![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)

![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)

![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)